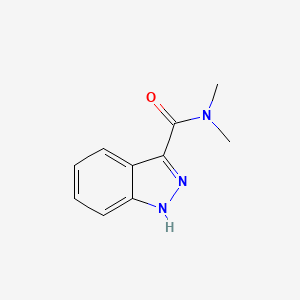

N,N-Dimethyl-1H-indazole-3-carboxamide

Overview

Description

N,N-Dimethyl-1H-indazole-3-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMIC is a heterocyclic compound that consists of an indazole ring and a carboxamide group.

Scientific Research Applications

Analytical and Structural Characterization

Comprehensive analytical and structural characterization of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a novel synthetic cannabinoid analogue of 5F-ADB, showcases the chemical's potential for forensic and clinical research. Analyzed by gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods, this compound offers a new avenue for the study of psychoactive substances, contributing to a broader understanding of cannabinoid receptor interactions and the effects of synthetic cannabinoids on human health (Dybowski et al., 2021).

Pharmacokinetics and Antitumor Activity

The pharmacokinetics of 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), an antitumor agent, demonstrates species-dependent metabolism, highlighting the importance of understanding drug metabolism for therapeutic applications. This research points to the potential for using DTIC and its derivatives, including N,N-Dimethyl-1H-indazole-3-carboxamide, in the treatment of malignant melanoma and possibly other cancers, underscoring the need for further investigation into the metabolic pathways and efficacy of these compounds across different species (Vincent et al., 1984).

Synthetic Chemistry Applications

Research into pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole, including the synthesis of 1.2-dimethylindazolium-3-carboxylates, opens new pathways in synthetic chemistry. These compounds, derivable from indazole alkaloids like Nigellicin, offer potential as intermediates in the synthesis of amidates and other novel organic compounds, suggesting a range of applications in medicinal chemistry and drug development (Schmidt et al., 2006).

Activation of Soluble Guanylate Cyclase

Investigations into indazole and indole derivatives as activators of the nitric oxide receptor, soluble guanylate cyclase, highlight the potential of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogues in the development of new therapeutic agents. These compounds have shown efficacy in inhibiting platelet aggregation and activating soluble guanylate cyclase, indicating promising applications in the treatment of cardiovascular diseases and conditions associated with impaired nitric oxide signaling (Selwood et al., 2001).

properties

IUPAC Name |

N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKAAQVRMYIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609914 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1H-indazole-3-carboxamide | |

CAS RN |

99055-81-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

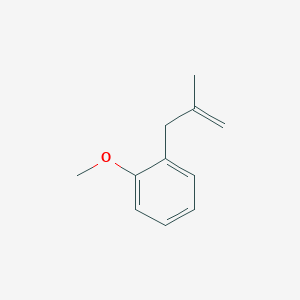

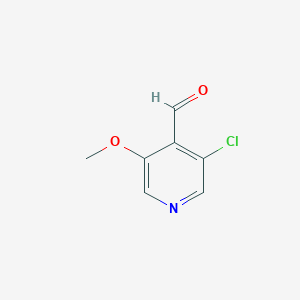

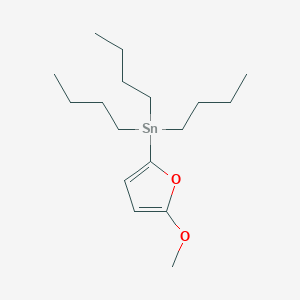

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)